(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide
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Overview
Description
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a benzo[d]thiazole core with various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein tyrosine phosphatase 1b (ptp1b) , which plays a pivotal role as a negative regulator of insulin and leptin signaling .
Mode of Action
Related compounds have been shown to inhibit ptp1b
Biochemical Pathways
Given the potential inhibition of ptp1b , it could be inferred that insulin and leptin signaling pathways might be affected. These pathways play crucial roles in glucose homeostasis and energy balance.
Result of Action
Related compounds have shown good ptp1b inhibitory activity , which could potentially lead to enhanced insulin and leptin signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Core: The synthesis begins with the formation of the benzo[d]thiazole core through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone.
Introduction of the Acetamido Group: The acetamido group is introduced via acylation of the amino group on the benzo[d]thiazole core using acetic anhydride or acetyl chloride.
Allylation: The allyl group is introduced through an allylation reaction, typically using allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Ylidene Linkage: The ylidene linkage is formed by reacting the intermediate with an appropriate aldehyde or ketone under basic conditions.
Attachment of the Phenoxypropanamide Moiety: The final step involves the attachment of the phenoxypropanamide moiety through an amide coupling reaction, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ylidene linkage or the acetamido group, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the ylidene linkage can produce saturated analogs.
Scientific Research Applications
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Medicine: Its anticancer properties have been explored in preclinical studies, showing promising results against certain cancer cell lines.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: Known for its cytotoxic and antibacterial activities.
Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate: Exhibits anti-Staphylococcus aureus and anti-biofilm properties.
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds have shown significant biological activities, including anticancer and antimicrobial properties.
Uniqueness
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications in different fields.
Biological Activity
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, as well as its implications for treating metabolic disorders.
The molecular formula of the compound is C20H16N4O2S2 with a molar mass of 408.5 g/mol. The compound features a benzo[d]thiazole core, an acetamido group, and an allyl substituent, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C20H16N4O2S2 |
Molar Mass | 408.5 g/mol |
Density | 1.42 ± 0.1 g/cm³ (Predicted) |
pKa | 14.24 ± 0.20 (Predicted) |
Anticancer Activity
Research indicates that compounds with a benzo[d]thiazole structure exhibit significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, in vitro assays demonstrated that this compound effectively inhibited cell proliferation in breast cancer cells, with IC50 values indicating potent cytotoxicity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro tests revealed that it exhibits strong inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed the induction of apoptosis through the activation of caspase pathways.
- Antimicrobial Activity : In a comparative study against standard antibiotics, this compound showed superior activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of control antibiotics.
Research Findings
Recent investigations into the pharmacological profile of this compound have highlighted its multifaceted biological activities:
- Cytotoxicity : IC50 values in various cancer cell lines suggest strong potential for further development as an anticancer agent.
- Mechanism Studies : Molecular docking studies indicate that the compound binds effectively to specific targets involved in cancer cell signaling pathways.
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-12-24-18-10-9-16(22-15(2)25)14-19(18)28-21(24)23-20(26)11-13-27-17-7-5-4-6-8-17/h3-10,14H,1,11-13H2,2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHQWCYVCJXBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)CCOC3=CC=CC=C3)S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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